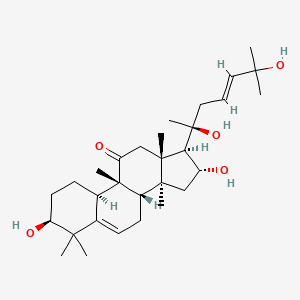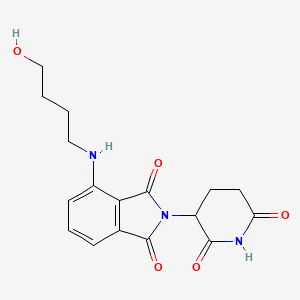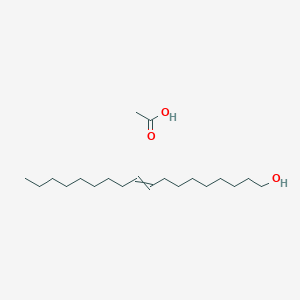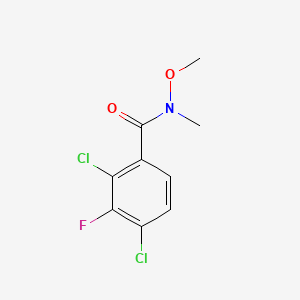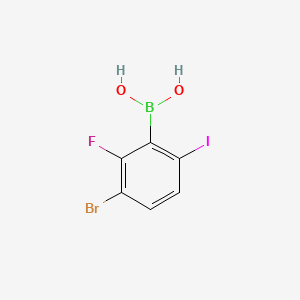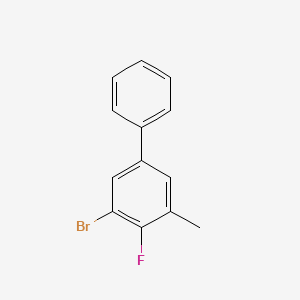
3-Bromo-4-fluoro-5-methyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-fluoro-5-methyl-1,1’-biphenyl: is an organic compound with the molecular formula C13H10BrF It is a derivative of biphenyl, where the biphenyl core is substituted with bromine, fluorine, and methyl groups at specific positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluoro-5-methyl-1,1’-biphenyl typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of 3-Bromo-4-fluoro-5-methyl-1,1’-biphenyl may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-4-fluoro-5-methyl-1,1’-biphenyl can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromo-4-fluoro-5-methyl-1,1’-biphenyl is used as a building block in organic synthesis. It is valuable in the development of new materials, such as liquid crystals and polymers .
Biology: In biological research, this compound can be used as a probe to study the interactions of halogenated biphenyls with biological molecules. It can also serve as a precursor for the synthesis of biologically active compounds.
Medicine: The compound’s derivatives may have potential therapeutic applications. For example, halogenated biphenyls are being investigated for their anti-inflammatory and anticancer properties.
Industry: In the industrial sector, 3-Bromo-4-fluoro-5-methyl-1,1’-biphenyl is used in the manufacture of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical properties make it suitable for various applications, including as an intermediate in the synthesis of complex molecules .
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-fluoro-5-methyl-1,1’-biphenyl depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of electron-withdrawing and electron-donating groups. The bromine and fluorine atoms can participate in halogen bonding, which affects the compound’s interactions with other molecules.
In biological systems, the compound may interact with enzymes or receptors through halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
- 4-Bromo-4’-fluoro-1,1’-biphenyl
- 3-Bromo-5-fluoro-4’-methyl-1,1’-biphenyl
- 4-Fluoro-4’-methyl-1,1’-biphenyl
Comparison: Compared to similar compounds, 3-Bromo-4-fluoro-5-methyl-1,1’-biphenyl has a unique substitution pattern that influences its chemical reactivity and physical properties. The presence of both bromine and fluorine atoms enhances its potential for halogen bonding, making it a valuable compound for studying halogen interactions. Additionally, the methyl group provides steric hindrance, which can affect the compound’s reactivity and selectivity in chemical reactions .
Propiedades
Fórmula molecular |
C13H10BrF |
|---|---|
Peso molecular |
265.12 g/mol |
Nombre IUPAC |
1-bromo-2-fluoro-3-methyl-5-phenylbenzene |
InChI |
InChI=1S/C13H10BrF/c1-9-7-11(8-12(14)13(9)15)10-5-3-2-4-6-10/h2-8H,1H3 |
Clave InChI |
HVXZKFBBJZWNNE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1F)Br)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



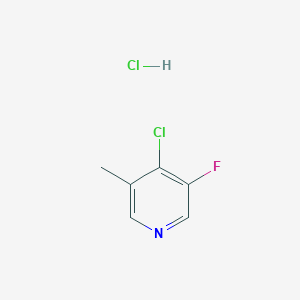
![3-(7-Amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-[2-[2-(3,4-difluorophenyl)cyclopropyl]oxyethoxy]cyclopentane-1,2-diol](/img/structure/B14757041.png)
![Naphtho[2,3-c]furan](/img/structure/B14757053.png)

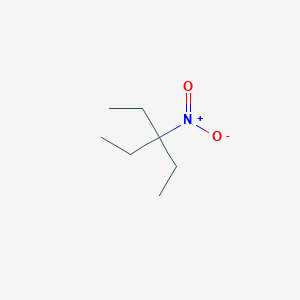
![2-[(2Z)-2-[[20-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B14757063.png)

